molecular formula C19H15ClN6OS B2781579 N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-96-1

N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2781579
CAS RN: 868968-96-1
M. Wt: 410.88
InChI Key: IZTNEOKODUGJEL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a part of a broader class of heterocyclic compounds that have been synthesized and analyzed for various applications. Studies have focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, assessing their potential as insecticidal agents against cotton leafworm, Spodoptera littoralis. These heterocycles, including triazolo[4,3-b]pyridazin-6-yl derivatives, are identified through comprehensive spectral methods such as IR, MS, 1H NMR, 13C NMR, and more, indicating their structural complexity and potential utility in scientific research (A. Fadda et al., 2017).

Biological Assessments

These compounds undergo various biological assessments to determine their effectiveness in different applications. For instance, the biological activities of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been explored through molecular docking and in vitro screenings against GlcN-6-P synthase as the target protein, revealing their antimicrobial and antioxidant activities. Such studies demonstrate the potential of these compounds in medicinal chemistry and their role in developing new therapeutic agents (E. M. Flefel et al., 2018).

Antimicrobial Evaluation

The antimicrobial properties of new thienopyrimidine derivatives have been evaluated, showing pronounced activity. This aligns with the exploration of novel compounds for antimicrobial applications, further emphasizing the significance of synthesizing and studying such complex molecules (M. H. Bhuiyan et al., 2006).

Pharmacological Potential

Exploratory research into the pharmacological potential of various synthesized compounds, including those related to the chemical structure of N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, has been conducted. These studies investigate the compounds' efficacy as potential antiasthma agents, inhibitors, or modulators of specific biological pathways, underscoring the multifaceted applications of these chemicals in drug discovery and development (J. Medwid et al., 1990).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-6-2-1-4-13(15)11-22-17(27)12-28-18-8-7-16-23-24-19(26(16)25-18)14-5-3-9-21-10-14/h1-10H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTNEOKODUGJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.